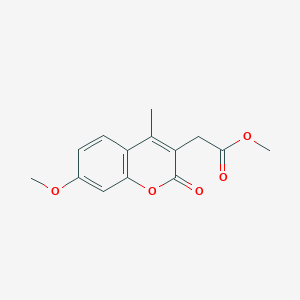

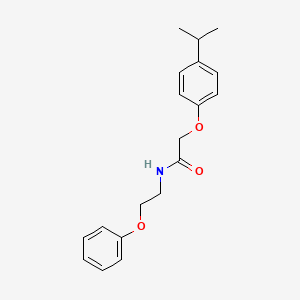

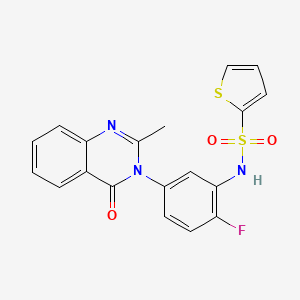

methyl 2-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 2-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate is a derivative of coumarin, a chemical compound that belongs to the benzopyrone chemical class. This derivative is of interest due to its potential applications in various fields of chemistry and pharmacology, excluding direct drug use and dosage considerations.

Synthesis Analysis

The synthesis of derivatives similar to methyl 2-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate involves multiple steps, including reactions with ethyl bromoacetate, hydrazine hydrate, and different aromatic aldehydes. These steps lead to the formation of Schiff’s bases and subsequent products, demonstrating the compound's complex synthetic pathway and the versatility of its chemical structure (Čačić et al., 2009).

Molecular Structure Analysis

Theoretical studies, including density functional theory (DFT) models, have been used to analyze the molecular structure of methyl 2-[(2-oxo-2H-chromen-4-yl)oxy]acetate, a compound closely related to the one of interest. These studies help in understanding the vibrational frequencies and the best methods for calculating stretching vibration frequencies within the molecule, indicating the compound's complex molecular structure and properties (Al-amiery et al., 2013).

Chemical Reactions and Properties

Chemical reactions involving the compound include cyclization with amines, leading to the formation of 2-pyridone derivatives. This reaction pathway highlights the compound's reactivity and potential for creating biologically and medicinally interesting molecules (Zhang et al., 2013).

Physical Properties Analysis

The physical properties of compounds in this class are characterized by their crystalline structures, as determined through X-ray crystallography. Studies have shown that these compounds can form stable crystalline structures with specific geometric configurations, which are essential for understanding their physical behavior and interactions (Mao et al., 2015).

Scientific Research Applications

Synthesis and Biological Activities

Antimicrobial Activity : Compounds derived from "methyl 2-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate" have been synthesized for their potential antibacterial and antifungal activities. For instance, Parameshwarappa et al. (2009) synthesized a series of thiazole substituted coumarins from ethyl 2-(4-methyl-2-oxo-2H-chromone-7-yloxy)acetate, demonstrating significant antimicrobial properties Parameshwarappa, G., Lingamani, J., Patil, S., & Goudgaon, N. (2009). Similarly, Čačić et al. (2009) reported the design and synthesis of thiazolidin-4-ones based on a related chromenyl acetic acid, which were intended for antibacterial testing Čačić, M., Molnar, M., Balić, T., Draca, N., & Rajković, V. (2009).

Chemical Synthesis and Characterization : The chemical synthesis and structural elucidation of molecules similar to "methyl 2-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate" have been a subject of study, revealing their potential for further modification and application in various fields. For example, Al-amiery et al. (2013) synthesized and performed theoretical studies on methyl 2-((2-oxo-2H-chromen-4-yl)oxy)acetate, highlighting the methods to calculate stretching vibration frequencies within the molecule Al-amiery, A., Obayes, H. R., Alwan, G. H., Kadhum, A., & Mohamad, A. (2013).

Antioxidative and Anti-inflammatory Properties : Research by Makkar and Chakraborty (2018) isolated a highly oxygenated antioxidative 2H-chromen derivative from the red seaweed Gracilaria opuntia. This compound exhibited significant anti-inflammatory activity through cyclooxygenase and lipoxygenase inhibitory assays, alongside notable antioxidative properties Makkar, F., & Chakraborty, K. (2018).

Re-cyclization Mechanism Study : Zhang et al. (2013) proposed and described the synthesis of 2-pyridone derivatives from various amines and acrylate derivatives, providing insights into a potential reaction mechanism. This research underscores the versatility of chromen-3-yl derivatives in synthesizing biologically and medicinally interesting molecules Zhang, Y., Lv, Z., Zhang, M., & Li, K. (2013).

Mechanism of Action

Mode of Action

Coumarin derivatives, to which this compound belongs, are known to interact with their targets through various mechanisms, including hydrogen bonding and weak c—h o interactions .

Biochemical Pathways

Coumarin derivatives are known to exhibit a wide range of biological activities, suggesting that they may interact with multiple pathways .

Result of Action

Some coumarin derivatives have been reported to exhibit antimicrobial activity , suggesting that this compound may have similar effects.

properties

IUPAC Name |

methyl 2-(7-methoxy-4-methyl-2-oxochromen-3-yl)acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O5/c1-8-10-5-4-9(17-2)6-12(10)19-14(16)11(8)7-13(15)18-3/h4-6H,7H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUUIBZZZBRDMBC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)OC2=C1C=CC(=C2)OC)CC(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 2-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl (2R,4aS,7aS)-2-(aminomethyl)-3,4a,5,6,7,7a-hexahydro-2H-cyclopenta[b][1,4]oxazine-4-carboxylate;hydrochloride](/img/structure/B2497287.png)

![Methyl 2-[2-(4-bromobenzoyl)imino-6-fluoro-1,3-benzothiazol-3-yl]acetate](/img/structure/B2497292.png)

![2-[(Thiolan-3-yl)amino]propan-1-ol](/img/structure/B2497305.png)

![N-(2-chlorobenzyl)-2-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2497308.png)